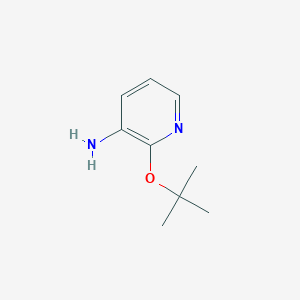![molecular formula C12H15FN2 B13331132 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B13331132.png)
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic molecule that features a pyridine ring substituted with a fluorine atom and a fused octahydrocyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multiple steps, including cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyridine ring .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP4), a serine protease involved in the regulation of glucose metabolism. By inhibiting DPP4, the compound can increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidine-2-carbonitrile: Another fluorinated pyrrolidine derivative with similar structural features.
Octahydrocyclopenta[b]pyrrole-2-carbonitrile: A compound with a similar ring system but different substituents.
Uniqueness
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is unique due to its specific combination of a fluoropyridine ring and an octahydrocyclopenta[c]pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H15FN2/c13-12-6-11(4-5-14-12)15-7-9-2-1-3-10(9)8-15/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
NQHKPYGCXLDBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CC(=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


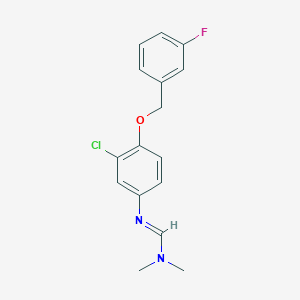
![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)
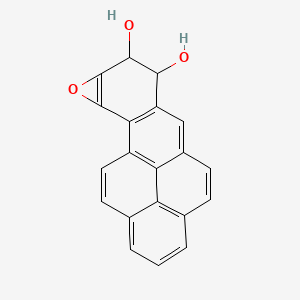
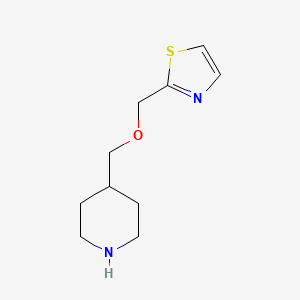
![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)
![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
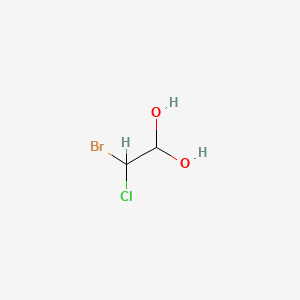
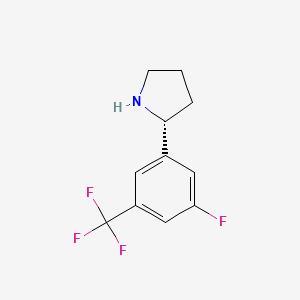
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13331125.png)
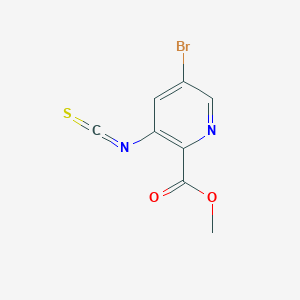
![Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13331142.png)
